molecular formula C15H23N3O2 B12441795 Tert-butyl 8,8-dimethyl-3-amino-7,8-dihydro-1,6-na

Tert-butyl 8,8-dimethyl-3-amino-7,8-dihydro-1,6-na

Cat. No.: B12441795
M. Wt: 277.36 g/mol
InChI Key: KMJNQCBAOCWTQF-UHFFFAOYSA-N
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Description

Structure and Key Features Tert-butyl 8,8-dimethyl-3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (hypothetical structure inferred from ) is a bicyclic heterocyclic compound featuring:

  • A 1,6-naphthyridine core with partial saturation at the 7,8-positions.
  • A tert-butyl carbamate group at position 6, enhancing stability and facilitating purification.
  • A 3-amino group, a versatile site for further functionalization in pharmaceutical synthesis.

Synthesis Insights
While direct synthesis data for this compound are absent in the provided evidence, analogous pathways suggest:

Nitro precursor: tert-Butyl 8,8-dimethyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 570409-62-0, ) likely serves as a precursor. Reduction of the nitro group to an amine (e.g., via catalytic hydrogenation) would yield the target compound.

Coupling reactions: Similar compounds (e.g., tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, CAS 355819-02-2) are synthesized using tert-butanol/H₂O solvent systems and copper catalysts ().

Applications The 3-amino group enables its use as a pharmaceutical intermediate, particularly in synthesizing antifolates or kinase inhibitors ().

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C15H23N3O2/c1-14(2,3)20-13(19)18-8-10-6-11(16)7-17-12(10)15(4,5)9-18/h6-7H,8-9,16H2,1-5H3

InChI Key

KMJNQCBAOCWTQF-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC2=C1N=CC(=C2)N)C(=O)OC(C)(C)C)C

Origin of Product

United States

Chemical Reactions Analysis

tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions . Major products formed from these reactions include various substituted naphthyridine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Naphthyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties References
tert-Butyl 8,8-dimethyl-3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 8,8-diMe, 3-NH₂ C₁₅H₂₃N₃O₂* 285.36 g/mol* Drug intermediate (hypothesized)
tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 3-NO₂ C₁₃H₁₇N₃O₄ 291.29 g/mol Precursor to amino derivatives
tert-Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 2-Cl C₁₃H₁₇ClN₂O₂ 268.74 g/mol Nucleophilic substitution reactions
tert-Butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate No substituents C₁₃H₁₈N₂O₂ 234.29 g/mol Base structure for functionalization
tert-Butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 2-CN C₁₄H₁₇N₃O₂ 259.30 g/mol Click chemistry or cross-coupling reactions

*Hypothetical values based on structural analogy.

Structural and Reactivity Differences

  • Substituent Position and Type: 3-Amino vs. 3-Nitro: The amino group (target compound) enhances nucleophilicity, enabling amide bond formation, while the nitro group () is a precursor for amines. Halogens (Cl) and Cyano (CN): Chlorine () facilitates nucleophilic aromatic substitution, whereas cyano () participates in cycloaddition or cross-coupling.
  • Synthetic Flexibility :

    • The unsubstituted derivative () serves as a versatile scaffold for introducing diverse functional groups.

Challenges and Limitations

  • Synthesis Complexity : Introducing 8,8-dimethyl groups (target compound) may require optimized conditions to avoid steric clashes during cyclization.
  • Storage Requirements: Amino derivatives (e.g., target compound) often require refrigeration to prevent oxidation, unlike nitro or cyano analogs ().

Biological Activity

Tert-butyl 8,8-dimethyl-3-amino-7,8-dihydro-1,6-naphthyridine (also referred to as tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate) is a compound belonging to the naphthyridine class. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Molecular Characteristics:

  • Molecular Formula: C15H23N3O2
  • Molecular Weight: 277.36 g/mol
  • IUPAC Name: tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate
  • Canonical SMILES: CC1(CN(CC2=C1N=CC(=C2)N)C(=O)OC(C)(C)C)C

The biological activity of tert-butyl 8,8-dimethyl-3-amino-7,8-dihydro-1,6-naphthyridine is attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor binding, which can lead to significant biological effects such as antimicrobial and anticancer activities. The compound's structure allows it to participate in various chemical reactions including oxidation and substitution, enhancing its versatility in biological applications .

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 8,8-dimethyl-3-amino-7,8-dihydro-1,6-naphthyridine exhibit notable antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth: Compounds with a similar naphthyridine structure have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell division processes by targeting proteins like FtsZ .
CompoundActivityTarget
Tert-butyl 3-amino derivativesAntibacterialFtsZ protein
Other naphthyridine derivativesAntiviralViral replication mechanisms

Anticancer Activity

The compound has also been explored for its potential anticancer effects. Studies suggest that it may inhibit cancer cell proliferation through pathways involving apoptosis and cell cycle regulation. The specific mechanisms are still under investigation but may involve the modulation of signaling pathways associated with tumor growth .

Case Studies

  • Antiviral Properties:
    A study investigated the antiviral activity of naphthyridine derivatives against rotavirus and adenovirus strains. The results indicated that certain modifications in the structure could enhance antiviral efficacy significantly .
  • Antibacterial Efficacy:
    In another study focusing on the antibacterial properties of naphthyridine derivatives against Staphylococcus aureus and Escherichia coli, compounds were tested for their minimum inhibitory concentrations (MIC). The findings demonstrated that derivatives with specific substitutions exhibited greater potency compared to standard antibiotics .

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